Cas no 2361639-03-2 (N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide)

N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide is a synthetic organic compound featuring a benzodioxin core linked to an acrylamide moiety via an ethyl spacer. Its structure combines the electron-rich aromatic system of the benzodioxin ring with the reactive acrylamide group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound's acrylamide functionality enables participation in polymerization or Michael addition reactions, while the benzodioxin scaffold contributes to potential bioactivity, particularly in CNS-targeted applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically handled under controlled conditions due to the reactivity of the acrylamide group.
N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide structure
2361639-03-2 structure
Product name:N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide
CAS No:2361639-03-2
MF:C13H15NO3
MW:233.263103723526
CID:5413307
PubChem ID:139018805

N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide
    • Z3024767708
    • 2361639-03-2
    • EN300-26582212
    • N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]-2-propenamide
    • N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide
    • Inchi: 1S/C13H15NO3/c1-2-12(15)14-7-6-10-4-3-5-11-13(10)17-9-8-16-11/h2-5H,1,6-9H2,(H,14,15)
    • InChI Key: KNBXVLPGCIBGPZ-UHFFFAOYSA-N
    • SMILES: C(NCCC1=C2C(=CC=C1)OCCO2)(=O)C=C

Computed Properties

  • Exact Mass: 233.10519334g/mol
  • Monoisotopic Mass: 233.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.156±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 449.9±45.0 °C(Predicted)
  • pka: 14.70±0.46(Predicted)

N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582212-0.05g
N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide
2361639-03-2 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide

Professional Introduction to N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide (CAS No: 2361639-03-2)

N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2361639-03-2, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a benzodioxin moiety, which is a key feature contributing to its pharmacological relevance.

The benzodioxin ring system in N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide plays a crucial role in determining its biological activity. Benzodioxins are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and even neuroprotective properties. The presence of the dihydro substitution pattern further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets.

Recent advancements in the field of chemical biology have highlighted the importance of benzodioxin derivatives in developing novel therapeutic agents. Studies have demonstrated that compounds containing the benzodioxin scaffold can exhibit significant activity against various disease pathways. For instance, research has shown that derivatives of benzodioxins may interfere with inflammatory cascades by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The prop-2-enamide functional group in N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide contributes to the compound's overall pharmacokinetic profile. Amides are well-known for their ability to enhance metabolic stability while maintaining good solubility in biological systems. This balance is crucial for drug candidates that need to exhibit both efficacy and safety profiles. The ethylprop-2-enyl side chain further adds to the structural complexity, potentially influencing both binding affinity and selectivity.

In vitro studies have begun to uncover the mechanistic basis of action for N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide. Initial research suggests that this compound may interact with specific receptor targets involved in pain perception and inflammation. The benzodioxin moiety is particularly interesting as it shares structural similarities with well-known pharmacophores found in therapeutic agents used for treating chronic inflammatory conditions. This similarity suggests that N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide could serve as a lead compound for further drug design efforts.

The synthesis of N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the dihydrobenzodioxin ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and scalability. These improvements are essential for transitioning from laboratory-scale synthesis to larger-scale production needed for clinical trials.

The potential therapeutic applications of N-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethylprop-2-enamide are broad and warrant further investigation. Given its structural features and demonstrated biological activity, this compound may find utility in treating conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Additionally, its interaction with central nervous system receptors suggests potential applications in managing neuropathic pain or cognitive disorders.

As research continues to elucidate the pharmacological properties of N-heterocyclic compounds like N-2-(2,3-dihydro-1,4-benzodioxin-5-ylyl)ethylpropenoate (CAS No: 2361639 03 02), new opportunities for drug development will emerge. The integration of computational chemistry techniques into lead optimization processes will accelerate the identification of novel analogs with improved pharmacokinetic profiles. These computational approaches can predict binding affinities and metabolic stability early in the discovery pipeline, saving time and resources.

The future directions for studying N-heterocyclic compounds such as N-hexahydrobenzofuran 5-carboxamides (CAS No: 2361639 03 02) include exploring their potential as scaffolds for next-generation therapeutics. By modifying key functional groups within these molecules while maintaining core structural elements responsible for biological activity; researchers can develop compounds with enhanced efficacy; reduced side effects; or improved delivery characteristics.

In conclusion; N-hexahydrobenzofuran amides represent an exciting area of research within pharmaceutical chemistry; offering promise through innovative drug discovery programs designed around these versatile molecular frameworks; which possess significant therapeutic potential across multiple disease indications; making them valuable candidates worth further exploration by academic institutions; biotechnology companies; regulatory agencies; healthcare professionals alike.

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